BX471
Vue d'ensemble
Description
Applications De Recherche Scientifique
BX 471 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of CCR1 antagonists.
Biology: Investigated for its role in modulating immune responses and inflammatory processes.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases like multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting chemokine receptors .
Mécanisme D'action
Target of Action
BX471, also known as BX-471 or BX-471 free base or BX 471, is a potent and selective non-peptide antagonist for the C-C chemokine receptor type 1 (CCR1) . CCR1 is a member of the chemokine receptor family, which plays a crucial role in the autoimmune response .
Mode of Action
This compound displaces the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . It inhibits CCR1 effects in leukocytes, including calcium mobilization and migration . The Ki value of this compound for human CCR1 is 1 nM, and it exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 .
Biochemical Pathways
This compound blocks CCR1 and downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . It decreases the inflammatory responses in sepsis , prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients , and inhibits interstitial leukocyte recruitment and fibrosis in a mouse model of lupus nephritis .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
This compound has been shown to have anti-inflammatory effects in various disease models. For instance, it significantly protected mice against lung and liver injury by attenuating MPO activity, an indicator of neutrophil recruitment in lungs and livers, and attenuating lung and liver morphological changes in histological sections . In osteoarthritis, inhibiting CCR1 with this compound reduced the inflammatory response, alleviated cartilage aging, and retarded degeneration .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficacy of this compound in reducing disease severity was demonstrated in a rat model of multiple sclerosis . .
Safety and Hazards
The safety data sheet for BX-471 suggests that it should be handled with care. It advises the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . It also suggests ensuring adequate ventilation and providing an accessible safety shower and eye wash station .
Relevant Papers One relevant paper is “Predictions of CCR1 Chemokine Receptor Structure and BX 471 Antagonist Binding Followed by Experimental Validation” by James Pease and William Goddard . This paper discusses the structure of the CCR1 receptor and the binding site of BX-471 . It also validates the predictions with experimental data .
Analyse Biochimique
Biochemical Properties
BX471 exhibits high affinity for CCR1, with a Ki value of 1 nM, demonstrating 250-fold selectivity for CCR1 over other chemokine receptors such as CCR2, CCR5, and CXCR4 . It displaces the endogenous CCR1 ligands MIP-1α, RANTES, and MCP-3, thereby inhibiting CCR1-mediated effects in leukocytes, including calcium mobilization and migration .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to mitigate IL-1β-induced aging in chondrocytes, downregulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase 13 (MMP13), and alleviate the IL-1β-induced decrease in anabolic indices . In a mouse model of allergic rhinitis, this compound treatment significantly relieved sneezing and nasal-rubbing behaviors, downregulated the expression of nasal proinflammatory factors, and suppressed protein levels of tumor necrosis factor alpha (TNF-α) and NF-kB .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by blocking CCR1. This leads to the inhibition of CCR1-mediated signaling pathways, which in turn can influence various cellular processes. For example, in a study of osteoarthritis in mice, this compound was found to inhibit the MAPK signaling pathway and activate PPAR-γ, thereby reducing the inflammatory response, alleviating cartilage aging, and retarding degeneration .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, in a study of sepsis induced by cecal ligation and puncture, treatment with this compound significantly protected mice against lung and liver injury by attenuating MPO activity, an indicator of neutrophil recruitment in lungs and livers, and attenuating lung and liver morphological changes in histological sections .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. For example, in a mouse model of MPTP-induced nigrostriatal degeneration, this compound treatments were performed intraperitoneally at a dose of 3 mg/kg, 10 mg/kg, and 30 mg/kg, starting 24 h after the last injection of MPTP and continuing for 7 days .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
BX 471 est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 4-chlorophénoxyacétique avec le chlorure de thionyle pour former le chlorure de 4-chlorophénoxyacétyle. Cet intermédiaire est ensuite mis à réagir avec la 1-(4-fluorobenzyl)-2-méthylpipérazine pour former le produit souhaité. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le dichlorométhane et de catalyseurs comme la triéthylamine .
Méthodes de production industrielle
La production industrielle de BX 471 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour garantir que la pureté du composé dépasse 98 % .
Analyse Des Réactions Chimiques
Types de réactions
BX 471 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, généralement à l'aide d'oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, souvent à l'aide de réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, généralement à l'aide de réactifs comme l'hydroxyde de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en solution aqueuse.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de BX 471, tels que des analogues hydroxylés, réduits et substitués .
Applications de la recherche scientifique
BX 471 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du CCR1.
Biologie : Investigé pour son rôle dans la modulation des réponses immunitaires et des processus inflammatoires.
Médecine : Exploré comme agent thérapeutique potentiel pour traiter les maladies auto-immunes comme la sclérose en plaques et la polyarthrite rhumatoïde.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs des chimiokines .
Mécanisme d'action
BX 471 exerce ses effets en se liant sélectivement au récepteur 1 de la chimiokine CC (CCR1), inhibant ainsi l'interaction du CCR1 avec ses ligands naturels, tels que la protéine inflammatoire des macrophages 1 alpha (MIP-1α), régulée lors de l'activation, exprimée et sécrétée par les cellules T normales (RANTES), et la protéine chimiotactique des monocytes 3 (MCP-3). Cette inhibition empêche les événements de signalisation en aval qui conduisent à l'inflammation et à la migration des cellules immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires
ZK-811752 : Un autre antagoniste du CCR1 présentant des propriétés similaires.
BX-741 : Un composé structurellement apparenté présentant une sélectivité comparable pour le CCR1 par rapport aux autres récepteurs des chimiokines
Unicité
BX 471 se distingue par sa forte sélectivité pour le CCR1, présentant une sélectivité 250 fois supérieure à celle des autres récepteurs des chimiokines comme le CCR2, le CCR5 et le CXCR4. Cette forte sélectivité en fait un outil précieux pour étudier les processus médiés par le CCR1 et développer des thérapies ciblées .
Propriétés
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYASZNUFDVMFH-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176164 | |
Record name | BX-471 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217645-70-0 | |
Record name | BX-471 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BX-471 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 217645-70-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BX-471 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BX471?
A1: this compound acts as a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). [, , , , ]
Q2: How does this compound interact with CCR1?
A2: this compound competitively binds to CCR1, preventing the binding of its natural chemokine ligands, such as macrophage inflammatory protein-1α (MIP-1α), RANTES (CCL5), and monocyte chemotactic protein-3 (MCP-3). [, , ]
Q3: What are the downstream consequences of this compound binding to CCR1?
A3: this compound binding to CCR1 inhibits various CCR1-mediated cellular processes, including:- Calcium mobilization within cells []- Increase in extracellular acidification rate []- CD11b expression []- Leukocyte migration [, ]- Production of CCL5 by activated macrophages []
Q4: What are the therapeutic implications of inhibiting CCR1 with this compound?
A4: CCR1 inhibition by this compound has demonstrated therapeutic potential in preclinical models of various inflammatory and autoimmune diseases. These include:- Reduction of disease severity in a rat experimental allergic encephalomyelitis model of multiple sclerosis [, ]- Protection against acute pancreatitis-associated lung injury in mice []- Attenuation of systemic inflammatory response during sepsis in mice []- Improvement of lupus nephritis in MRL-Fas(lpr) mice [, ]- Prolonged survival in collagen 4A3-deficient mice with Alport disease [, ]- Reduced renal fibrosis after unilateral ureter ligation in mice [, ]- Attenuation of left ventricular remodeling following myocardial ischemia and reperfusion in a murine model [, ]- Reduced LPS-induced acute lung injury by inhibiting M1 phenotype macrophage polarization []- Decreased tumor growth and metastasis in hepatocellular carcinoma models []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H24ClFN4O3•HCl. Its molecular weight is 457.35 g/mol (free base) and 493.81 g/mol (hydrochloride salt).
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided research abstracts don't explicitly mention specific spectroscopic data for this compound, such information would typically be found in publications focusing on its chemical synthesis and characterization.
A: The provided research focuses on the biological activity of this compound as a CCR1 antagonist. Information regarding its material compatibility and stability, catalytic properties, and applications in computational chemistry beyond its use in virtual screening [] would require further investigation and consultation of specialized literature.
Q7: How do structural modifications of this compound affect its activity and selectivity?
A7: While the provided abstracts don't delve into specific SAR studies for this compound, it is mentioned that the compound was discovered through high-capacity screening followed by chemical optimization. [] This implies that structural modifications were explored to enhance its potency and selectivity for CCR1. Detailed SAR studies are likely published in medicinal chemistry journals.
Q8: What is known about the stability of this compound and its formulation?
A8: The provided research primarily focuses on the biological effects of this compound. Information about its stability under various conditions and formulation strategies to improve its stability, solubility, or bioavailability would likely be found in preclinical and pharmaceutical development publications.
A8: The provided abstracts, focusing on the research and development phase of this compound, do not provide details on specific SHE regulations. Compliance with SHE regulations is paramount throughout a drug's development lifecycle and would be addressed in relevant documentation and regulatory submissions.
Q9: What is the bioavailability of this compound?
A9: this compound has been shown to be orally active with a bioavailability of 60% in dogs. []
Q10: What is the duration of action of this compound?
A10: The duration of action can vary depending on the dosage, route of administration, and the specific disease model. Further research is needed to determine the precise duration of action in different clinical settings.
Q11: What in vitro assays have been used to assess this compound's activity?
A11: Various in vitro assays have been employed to evaluate this compound, including:- Competitive ligand binding assays to assess its affinity for CCR1 [, ]- Calcium mobilization assays to measure its ability to block CCR1 activation [, ]- Chemotaxis assays to determine its capacity to inhibit leukocyte migration [, , ]- Cell-based assays to evaluate its impact on osteoclast formation and myeloma cell adhesion [, ]
Q12: What animal models have been used to study the effects of this compound?
A12: this compound has been studied in various animal models, including:- Rat experimental allergic encephalomyelitis (EAE) model of multiple sclerosis [, ]- Mouse model of acute pancreatitis []- Mouse model of cecal ligation and puncture-induced sepsis []- MRL-Fas(lpr) mice, a model of lupus nephritis [, ]- Collagen 4A3-deficient mice, a model of Alport disease [, ]- Mouse model of unilateral ureteral obstruction (UUO) [, ]- Murine model of myocardial ischemia/reperfusion [, ]- LPS-induced acute lung injury mouse model []- Immune-deficient and immune-complement mice models of hepatocellular carcinoma []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.